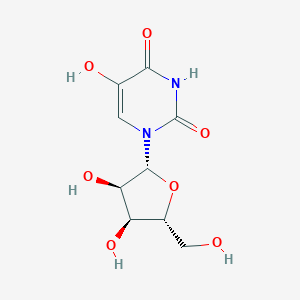

5-Hydroxyuridine

Vue d'ensemble

Description

5-Hydroxyuridine (5-HU) is a nucleoside analog that has gained significant attention in the scientific community due to its potential applications in cancer treatment and research. It is a modified form of uridine, a naturally occurring nucleoside found in RNA. 5-HU has been shown to possess antitumor properties, making it a promising candidate for cancer therapy. In

Applications De Recherche Scientifique

Rôle dans la modification de l'ARNt

Les dérivés de la 5-hydroxyuridine (ho5U), tels que la 5-méthoxyuridine (mo5U) et la 5-oxyacétyluridine (cmo5U), sont des modifications omniprésentes de la position vacillante de l'ARNt bactérien . On pense que ces modifications améliorent la fidélité de la traduction par le ribosome .

Améliorer la fidélité de la traduction

On pense que les modifications de la this compound à la position vacillante de l'ARNt améliorent la fidélité de la traduction par le ribosome . Cela signifie que ces modifications peuvent contribuer à garantir la traduction correcte des codes génétiques en protéines, un processus crucial dans tous les organismes vivants .

Implication dans la biosynthèse de la 5-méthoxyuridine

La this compound est impliquée dans la biosynthèse de la 5-méthoxyuridine (mo5U), une modification de la position vacillante de l'ARNt bactérien . Ce processus implique le métabolite unique carboxy S-adénosylméthionine (Cx-SAM) et la carboxymethyltransférase CmoB .

Rôle dans l'appariement de bases non-Watson–Crick

La this compound et ses dérivés facilitent l'appariement de bases non-Watson–Crick avec la guanosine et les pyrimidines aux troisième positions des codons . Cela élargit les capacités de décodage, permettant plus de flexibilité dans la traduction des codes génétiques .

5. Implication dans la formation de la 5-méthoxycarbonylméthoxyuridine La this compound est également impliquée dans la formation de la 5-méthoxycarbonylméthoxyuridine (mcmo5U), un autre nucléoside modifié trouvé à la position vacillante de l'anticodon dans plusieurs ARNt de bactéries Gram-négatives . Cette modification contribue également à la spécificité élargie de l'appariement de bases pendant la traduction<a aria-label="2: 5. Implication dans la formation de la 5-méthoxycarbonylméthoxyuridine La this compound est également impliquée dans la formation de la 5-méthoxycarbonylméthoxyuridine (mcmo5U), un autre nucléoside modifié trouvé à la position vacillante de l

Mécanisme D'action

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Hydroxyuridine interacts with various enzymes and proteins. It is a ubiquitous modification of the wobble position of bacterial tRNA . The hydroxylation of uridine to form this compound is the initial step of xo 5 U synthesis, mediated by distinct TrhP- and TrhO-dependent pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing translational fidelity by the ribosome . It facilitates non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons, thereby expanding decoding capabilities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The last step in the biosynthesis of cmo 5 U from this compound involves the unique metabolite carboxy S -adenosylmethionine (Cx-SAM) and the carboxymethyl transferase CmoB .

Metabolic Pathways

This compound is involved in specific metabolic pathways. The hydroxylation of uridine to form this compound, which is the initial step of xo 5 U synthesis, is mediated by distinct TrhP- and TrhO-dependent pathways .

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDXBKZJFLRLCM-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914856 | |

| Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957-77-7 | |

| Record name | 5-Hydroxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

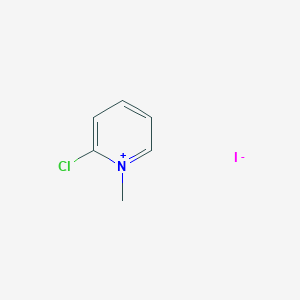

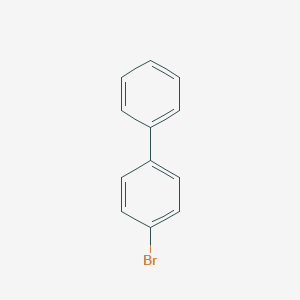

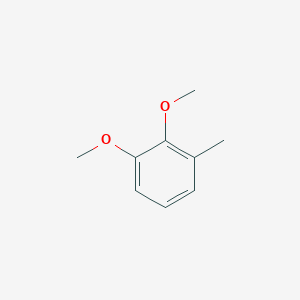

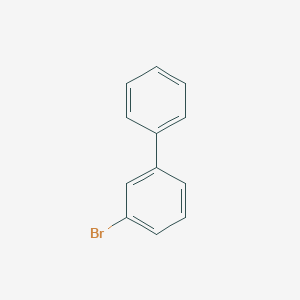

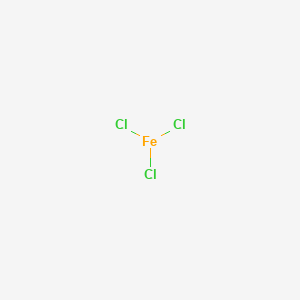

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While 5-hydroxyuridine (ho5U) itself is not a therapeutic agent, its presence as a modified nucleoside in tRNA plays a crucial role in translation. [] Specifically, ho5U is a precursor to other modifications at the wobble position (position 34) of certain tRNAs. [, , ] These modifications, such as 5-methoxyuridine (mo5U) and 5-carboxymethoxyuridine (cmo5U), are important for accurate and efficient decoding of mRNA codons by the ribosome. [, , ] For example, cmo5U34 in tRNAPro(cmo5UGG) is crucial for efficient reading of all four proline codons. [] When ho5U replaces cmo5U in this tRNA, the efficiency of reading all four codons is reduced. []

- NMR spectroscopy: ¹H and ¹³C NMR have been used to confirm the structure of ho5U. []

- UV Spectroscopy: UV absorbance spectra have been employed to characterize ho5U and differentiate it from other nucleosides during chromatographic separation. []

- Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FAB-MS) has been utilized in the structural determination of ho5U. []

ANone: The provided excerpts lack information about the application of computational chemistry and modeling techniques, such as simulations, calculations, or QSAR models, specifically for ho5U.

ANone: Several studies highlight the significance of the 5-hydroxy group in the biological activity and recognition of ho5U:

ANone: The provided research excerpts do not contain information about SHE regulations specific to ho5U. It's essential to consult relevant safety data sheets and regulatory guidelines for handling and disposal.

ANone: While the provided excerpts lack specific historical timelines, they do highlight key milestones in ho5U research:

- Early Identification: Research dating back to the 1960s identified ho5U as a component of ribosomal RNA. []

- Biosynthesis Pathway Elucidation: Studies have gradually uncovered the biosynthetic pathway of ho5U and its role as a precursor to other important tRNA modifications like mo5U and cmo5U. [, , ]

- Enzyme Discovery: The identification of enzymes like CmoB and TrmR (formerly YrrM) has been crucial in understanding the modification steps involved in converting ho5U to cmo5U and mo5U, respectively. [, ]

- Structural Insights: X-ray crystal structures of enzymes like CmoM complexed with tRNA containing ho5U derivatives have provided valuable insights into the molecular mechanisms of tRNA recognition and modification. []

ANone: The research highlights potential cross-disciplinary applications and synergies for ho5U:

- Chemical Biology: The synthesis of ho5U and its derivatives has been crucial for investigating its biochemical properties and exploring its potential as a tool in chemical biology. [, , , ]

- Biochemistry and Molecular Biology: Understanding the biosynthesis and function of ho5U modifications in tRNA requires a multidisciplinary approach involving biochemistry, molecular biology, and genetics. [, , , ]

- Drug Discovery: While not directly addressed in these studies, the selective cytotoxicity of ho5U towards cancer cells hints at its potential as a lead compound or tool for developing novel anticancer agents. [] This necessitates collaboration between chemists, biologists, and pharmacologists.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)